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3-(3-Nitrophenoxy)azetidine

hydrochloride

Cat. No.: B566798 Get Quote

In the landscape of modern drug discovery and materials science, azetidine derivatives are

recognized as valuable scaffolds and building blocks due to their unique conformational

properties and synthetic versatility.[1] 3-(3-Nitrophenoxy)azetidine hydrochloride is a

compound of interest, combining the strained four-membered azetidine ring with a

nitrophenoxy moiety—a common feature in pharmacologically active molecules. Its

hydrochloride salt form enhances solubility and stability, making it a practical precursor in

synthetic chemistry.

The precise three-dimensional arrangement of atoms in such a molecule is not merely an

academic detail; it is the primary determinant of its chemical reactivity, physical properties, and,

ultimately, its biological activity. Therefore, an unambiguous and rigorous structural

characterization is a prerequisite for its rational application in any research or development

context.[2]

This guide provides a comprehensive, multi-technique approach to the structural analysis of 3-
(3-Nitrophenoxy)azetidine hydrochloride. As a Senior Application Scientist, my objective is

not to present a rigid sequence of steps but to articulate a logical and self-validating analytical

workflow. We will explore not only how to perform the analysis but why specific techniques are

chosen and how their results are synergistically integrated to construct a complete and

irrefutable structural portrait of the molecule.
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Chemical Identity:

Systematic Name: 3-(3-nitrophenoxy)azetidine;hydrochloride[3]

Molecular Formula: C₉H₁₁ClN₂O₃[3]

Key Features:

Azetidine Ring: A four-membered saturated heterocycle containing a nitrogen atom.

Nitrophenoxy Group: An aromatic phenyl ring substituted with a nitro group (NO₂) and

connected to the azetidine ring via an ether linkage.

Hydrochloride Salt: The azetidinium nitrogen is protonated and associated with a chloride

counter-ion, a common strategy to improve compound handling and aqueous solubility.[4]

Our analytical strategy is predicated on the principle of orthogonal verification, where each

technique provides unique and complementary data. We begin with methods that confirm mass

and elemental composition, proceed to delineate the covalent bonding framework, and

culminate in the definitive determination of the three-dimensional structure.
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Caption: Integrated workflow for structural elucidation.

Section 1: High-Resolution Mass Spectrometry
(HRMS)
Expertise & Rationale: The logical first step in analyzing any novel compound is to confirm its

elemental composition. HRMS provides an extremely accurate mass measurement of the

parent ion, allowing for the confident determination of its molecular formula. For a hydrochloride

salt, we typically analyze the free base, as the HCl is lost in the gas phase under common

ionization conditions like Electrospray Ionization (ESI).

Experimental Protocol: ESI-HRMS
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Sample Preparation: Dissolve ~1 mg of 3-(3-Nitrophenoxy)azetidine hydrochloride in 1

mL of a suitable solvent (e.g., methanol or acetonitrile/water). Dilute this stock solution to a

final concentration of approximately 1-10 µg/mL.

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF)

or Orbitrap analyzer, equipped with an ESI source.

Ionization Mode: Set the ESI source to positive ion mode. The azetidine nitrogen is basic and

will readily accept a proton to form the [M+H]⁺ ion, where 'M' is the free base.

Infusion: Introduce the sample solution directly into the mass spectrometer at a flow rate of

5-10 µL/min.

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-400 amu),

ensuring sufficient resolution (>10,000 FWHM) to achieve high mass accuracy.

Calibration: Ensure the instrument is calibrated with a known standard immediately prior to

the analysis to guarantee mass accuracy below 5 ppm.

Data Presentation: Expected HRMS Data

Species
Molecular Formula
(Free Base)

Calculated
Monoisotopic Mass
(Da)

Observed m/z
([M+H]⁺)

Parent Compound C₉H₁₀N₂O₃ 194.0691 195.0764

Trustworthiness & Interpretation: The observation of an ion with an m/z of 195.0764 (± 5 ppm)

provides very strong evidence for the presence of the protonated free base of our target

compound. Further analysis using tandem MS (MS/MS) can induce fragmentation, providing

valuable structural clues.[5] In a product ion scan, the precursor ion (m/z 195.0764) is selected

and fragmented.[5] Predicted fragmentation patterns for phenoxy compounds often involve

cleavage of the ether bond.[6][7]

Section 2: Nuclear Magnetic Resonance (NMR)
Spectroscopy
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Expertise & Rationale: NMR spectroscopy is the most powerful technique for determining the

carbon-hydrogen framework of an organic molecule.[8] A suite of 1D (¹H, ¹³C) and 2D (COSY,

HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon

signals and establishes their connectivity, leaving no ambiguity in the covalent structure.

¹H NMR
(Proton Environment & Count)

2D COSY
(¹H-¹H Connectivity)

2D HSQC
(Direct ¹H-¹³C Correlation)

2D HMBC
(Long-Range ¹H-¹³C Correlation)

¹³C NMR
(Carbon Environment & Count)

Final Structure Assignment

Click to download full resolution via product page

Caption: Logical workflow for NMR-based analysis.

Experimental Protocol: Comprehensive NMR Analysis

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent

(e.g., DMSO-d₆ or D₂O, chosen for solubility). Add a small amount of tetramethylsilane

(TMS) as an internal standard (0 ppm) if not using a solvent with a residual peak as a

reference.

¹H NMR: Acquire a standard one-dimensional proton spectrum. This will reveal the number

of unique proton environments, their integration (ratio), and their splitting patterns (coupling).

¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum to determine the number of

unique carbon environments.

2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to

each other, typically through 2 or 3 bonds. It is essential for tracing out spin systems within

the molecule (e.g., the protons on the azetidine ring and the aromatic protons).[9]
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2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each

proton signal with the carbon signal to which it is directly attached, definitively linking the ¹H

and ¹³C assignments.[1]

2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations

between protons and carbons that are 2-3 bonds away. It is the key to connecting the

different structural fragments, for example, linking the azetidine ring protons to the phenoxy

carbon.

Data Presentation: Predicted NMR Assignments (in DMSO-d₆)

Position
Predicted ¹H Shift
(ppm)

Predicted ¹³C Shift
(ppm)

Key HMBC
Correlations (H to
C)

Azetidine CH₂ (2,4) ~4.3 - 4.5 (m, 4H) ~55-60

CH₂ (2,4) -> CH (3);

CH₂ (2,4) -> C

(phenoxy C-O)

Azetidine CH (3) ~5.2 - 5.4 (m, 1H) ~65-70 CH (3) -> CH₂ (2,4)

Azetidine NH₂⁺ ~9.0 - 10.0 (br s, 2H) - NH₂⁺ -> CH₂ (2,4)

Phenyl H-2 ~7.9 - 8.1 (d) ~125-130
H-2 -> C-4, C-6, C

(phenoxy C-O)

Phenyl H-4 ~7.8 - 8.0 (dd) ~120-125
H-4 -> C-2, C-6, C-

NO₂

Phenyl H-5 ~7.6 - 7.8 (t) ~130-135
H-5 -> C-3 (C-NO₂),

C-1 (C-O)

Phenyl H-6 ~7.5 - 7.7 (d) ~115-120
H-6 -> C-2, C-4, C

(phenoxy C-O)

Phenyl C-1 (C-O) - ~155-160
H-2, H-6, Azetidine

CH (3) -> C-1

Phenyl C-3 (C-NO₂) - ~148-150 H-2, H-4 -> C-3
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Note: Chemical shifts for azetidine rings can be complex and are highly dependent on

substitution and protonation state.[1][9]

Section 3: Fourier-Transform Infrared (FTIR)
Spectroscopy
Expertise & Rationale: FTIR spectroscopy is a rapid and highly effective method for identifying

the functional groups present in a molecule. Each functional group absorbs infrared radiation at

a characteristic frequency, corresponding to its vibrational modes (stretching, bending). For 3-
(3-Nitrophenoxy)azetidine hydrochloride, FTIR will provide direct evidence for the nitro

group, the aromatic ring, the ether linkage, and the protonated amine.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by

wiping it with a suitable solvent (e.g., isopropanol) and acquiring a background spectrum.

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good

contact between the sample and the crystal.

Data Acquisition: Scan the mid-IR range (4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or

32) to improve the signal-to-noise ratio.

Data Processing: The resulting spectrum of absorbance or transmittance versus

wavenumber is ready for interpretation.

Data Presentation: Characteristic FTIR Absorption Bands
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Wavenumber
(cm⁻¹)

Vibration Type Functional Group Reference

~3000-2700 N-H Stretch (broad) Azetidinium (R₂NH₂⁺) [10]

~3100-3000 C-H Stretch Aromatic C-H

~2980-2850 C-H Stretch
Aliphatic C-H

(Azetidine)

~1530 & ~1350
Asymmetric &

Symmetric Stretch

**Aromatic Nitro (Ar-

NO₂) **
[11][12]

~1600 & ~1475 C=C Stretch Aromatic Ring

~1250
C-O Stretch (Aryl-

Alkyl Ether)
Ar-O-C [13]

~1100 C-N Stretch Azetidine [14]

Trustworthiness & Interpretation: The presence of two strong, sharp bands around 1530 cm⁻¹

and 1350 cm⁻¹ is a highly reliable diagnostic indicator for the nitro group.[11][15] The broad

absorption in the 3000-2700 cm⁻¹ region is characteristic of the N-H stretching in a secondary

amine salt, confirming the hydrochloride form.

Section 4: Single-Crystal X-Ray Diffraction (SC-XRD)
Expertise & Rationale: While the combination of MS and NMR provides the covalent structure,

only SC-XRD can deliver an unambiguous, three-dimensional model of the molecule as it

exists in the solid state.[16] This technique provides precise atomic coordinates, from which

bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding involving the

chloride ion) can be determined with exceptional accuracy.[10][16]

Experimental Protocol: SC-XRD Analysis

Crystal Growth (The Critical Step): High-quality single crystals are paramount.

Method: Slow evaporation is a common starting point. Dissolve the compound to

saturation in various solvents or solvent mixtures (e.g., methanol, ethanol/water, acetone).
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Setup: Loosely cap the vial and leave it in a vibration-free environment for several days to

weeks.

Goal: To obtain well-formed, transparent crystals of sufficient size (~0.1-0.3 mm).

Crystal Mounting: Using a microscope, select a suitable crystal and mount it on a goniometer

head.

Data Collection:

Place the mounted crystal in a single-crystal X-ray diffractometer.

A stream of cold nitrogen (~100 K) is used to minimize thermal motion and radiation

damage.

The instrument rotates the crystal while irradiating it with a monochromatic X-ray beam,

collecting a diffraction pattern at hundreds of different orientations.

Structure Solution and Refinement:

The collected diffraction data is processed to determine the unit cell dimensions and space

group.

Specialized software is used to solve the phase problem and generate an initial electron

density map, revealing the atomic positions.

The structural model is then refined against the experimental data to yield the final, highly

accurate atomic coordinates.

Data Interpretation: The output is a crystallographic information file (CIF) containing the atomic

coordinates, which can be visualized. The analysis will confirm:

The connectivity previously deduced by NMR.

The protonation site (the azetidine nitrogen).

The precise geometry of the azetidine ring (puckering) and the orientation of the

nitrophenoxy substituent.
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The hydrogen bonding network, showing how the azetidinium protons interact with the

chloride anion and potentially other molecules in the crystal lattice.[17]

Summary & Conclusion
The structural elucidation of 3-(3-Nitrophenoxy)azetidine hydrochloride is achieved through

a synergistic application of modern analytical techniques. High-Resolution Mass Spectrometry

confirms the elemental composition. A comprehensive suite of 1D and 2D NMR experiments

maps the complete covalent framework. FTIR spectroscopy provides rapid and definitive

identification of key functional groups, most notably the aromatic nitro group. Finally, Single-

Crystal X-Ray Diffraction serves as the ultimate arbiter, providing an exact three-dimensional

atomic structure in the solid state. Following this multi-faceted workflow ensures a self-

validating and unambiguous characterization, providing the foundational knowledge required

for any subsequent application of this compound in research and development.

Safety & Handling
While a specific safety data sheet for this exact compound is not available, data from

analogous structures such as other nitrophenyl and azetidine hydrochloride derivatives suggest

that appropriate precautions should be taken.[18][19][20][21]

Handling: Use in a well-ventilated area or fume hood. Avoid generating dust.[18]

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.[18]

Hazards: May cause skin, eye, and respiratory irritation.[19][22] Harmful if swallowed.

References
Benchchem. (2025). A Comparative Guide to the Structural Validation of Small Organic
Molecules.
ScienceDirect. (2025). SPE-LC-MS-MS determination of phenoxy acid herbicides in surface
and ground water.
National Institutes of Health (NIH). (n.d.). Negative ion mass spectra of some polychlorinated
2-phenoxyphenols. PMC.
University of Colorado Boulder. (n.d.). IR: nitro groups.
Wiley Online Library. (2009). Recent advances in mass spectrometry analysis of phenolic
endocrine disruptors and related compounds. Mass Spectrometry Reviews.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://pubs.acs.org/doi/10.1021/acsomega.2c03029
https://www.benchchem.com/product/b566798?utm_src=pdf-body
https://www.chemscene.com/quality-control.html?q=MSDS/MSDS%23USA%23CS%23CS-0443922.pdf
https://chemical-label.com/en/ghs/print-clp/7606-34-0/3-4-nitrophenylazetidine-hydrochloride
https://www.fishersci.com/store/msds?partNumber=AC128840050&productDescription=3-NITROPHENYLHYDRAZINE+H+5GR&vendorId=VN00032119&countryCode=US&language=en
https://www.tcichemicals.com/BE/en/sds/A2451_EU_6N.pdf
https://www.chemscene.com/quality-control.html?q=MSDS/MSDS%23USA%23CS%23CS-0443922.pdf
https://www.chemscene.com/quality-control.html?q=MSDS/MSDS%23USA%23CS%23CS-0443922.pdf
https://chemical-label.com/en/ghs/print-clp/7606-34-0/3-4-nitrophenylazetidine-hydrochloride
https://www.pharmacopoeia.com/content/file/products/healthandsafety/CAT-471_GB.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b566798?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Benchchem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of
Azetidin-2-one Derivatives.
Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive
Proposition.
PubMed. (2020). Structure elucidation of small organic molecules by contemporary
computational chemistry methods. Archives of Pharmacal Research.
Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?.
MDPI. (n.d.). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of
Phenolic Compounds in Complex Natural Matrices. Molecules.
eConference.io. (n.d.). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental
Samples by Negative ESI LC-MS/MS.
PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives
through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Molecules.
ResearchGate. (n.d.). MicroED analysis of small organic molecules.
ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)....
ResearchGate. (n.d.). 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j).
ACS Publications. (1955). The Infrared Spectra of Nitro and Other Oxidized Nitrogen
Compounds. Journal of the American Chemical Society.
Fluorochem. (n.d.). 3-(3-Nitrophenoxy)azetidine hydrochloride.
XLAB Göttingen. (n.d.). Structural Analysis of an Organic Substance For Student Groups.
ResearchGate. (n.d.). Crystal structure of hydrochloride salt, 2: (a) dimeric unit of....
Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR
Spectroscope of Organic Material.
PubMed. (2017). Crystal Structures, X-Ray Photoelectron Spectroscopy, Thermodynamic
Stabilities, and Improved Solubilities of 2-Hydrochloride Salts of Vortioxetine. Journal of
Pharmaceutical Sciences.
Advanced Journal of Chemistry. (2025). Preparation and Characterization of New Azetidine
Rings and Evaluation of Their Biological Activity.
ChemicalBook. (n.d.). Azetidine(503-29-7) 1H NMR spectrum.
ACS Omega. (2022). Hydrochloride Salt of the GABAkine KRM-II-81.
British Pharmacopoeia Commission. (2020). Safety data sheet: Ranitidine hydrochloride
Assay Standard.
ChemScene. (2024). Safety Data Sheet: 3-(2-Methoxyphenoxy)azetidine hydrochloride.
Chemical Label. (n.d.). 3-(4-nitrophenyl)azetidine hydrochloride.
Taylor & Francis Online. (2012). Hydrochloride salt co-crystals: preparation, characterization
and physicochemical studies. Pharmaceutical Development and Technology.
Wikipedia. (n.d.). Hydrochloric acid.
Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Nitrophenylhydrazine hydrochloride.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b566798?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b566798?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


TCI Chemicals. (2024). SAFETY DATA SHEET: Azetidine Hydrochloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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